molecular formula C12H17NO3 B8476221 Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate

Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate

Cat. No.: B8476221
M. Wt: 223.27 g/mol
InChI Key: CYCQZXGYNHETTF-UHFFFAOYSA-N
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Description

Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of benzoic acid, featuring an ester group and a tertiary amine. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate typically involves the esterification of 4-(ethyl(2-hydroxyethyl)amino)benzoic acid. One common method includes the reaction of 4-(ethyl(2-hydroxyethyl)amino)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

4-(ethyl(2-hydroxyethyl)amino)benzoic acid+methanolH2SO4Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate+water\text{4-(ethyl(2-hydroxyethyl)amino)benzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 4-(ethyl(2-hydroxyethyl)amino)benzoic acid+methanolH2​SO4​​Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: HNO3 in sulfuric acid for nitration; Br2 in acetic acid for bromination.

Major Products Formed

    Oxidation: 4-(ethyl(2-oxoethyl)amino)benzoic acid.

    Reduction: 4-(ethyl(2-hydroxyethyl)amino)benzyl alcohol.

    Substitution: 4-(ethyl(2-hydroxyethyl)amino)-3-nitrobenzoate (nitration product).

Scientific Research Applications

Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes and pigments, as well as in the formulation of certain cosmetic products.

Mechanism of Action

The mechanism of action of Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(ethyl(2-hydroxyethyl)amino)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-(methyl(2-hydroxyethyl)amino)benzoate: Similar structure but with a methyl group instead of an ethyl group on the amine.

    Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ester and a tertiary amine allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 4-[ethyl(2-hydroxyethyl)amino]benzoate

InChI

InChI=1S/C12H17NO3/c1-3-13(8-9-14)11-6-4-10(5-7-11)12(15)16-2/h4-7,14H,3,8-9H2,1-2H3

InChI Key

CYCQZXGYNHETTF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 15 g (84 mmol) of 4-(ethylamino)benzoic acid methyl ester, 15 mL (0.224 mol) of ethylene chlorohydrine and 14.5 mL (84 mmol) of diisopropyl ethyl amine was refluxed for 5 hours. During the reflux, the temperature rose from 105° C. to 140° C. The reaction mixture was allowed to cool down to room temperature and 100 mL of water and 250 mL of ethyl acetate was added. After extraction, the organic fraction was isolated, washed 3 times with 50 mL of water, once with 50 mL of brine and dried over MgSO4. The solvent was removed under reduced pressure and N-ethyl-N-(2-hydroxyethyl)-4-aminobenzoic acid methyl ester was isolated by preparative column chromatography on Kieselgel 60 (Aldrich) using cyclohexane/ethyl acetate 1/1 as eluent. 5.0 g of N-ethyl-N-(2-hydroxyethyl)-4-aminobenzoic acid methyl ester was isolated (m.p. 61-64° C.)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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